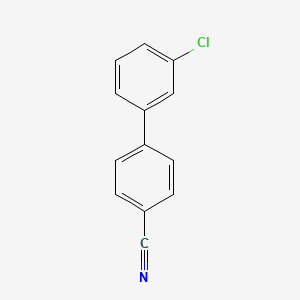

4-(3-Chlorophényl)benzonitrile

Vue d'ensemble

Description

4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .

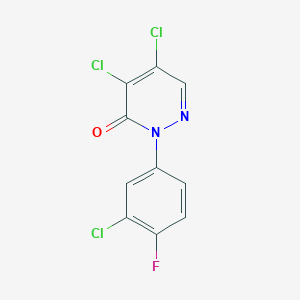

Synthesis Analysis

The synthesis of benzonitriles, including 4-(3-Chlorophenyl)benzonitrile, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Applications De Recherche Scientifique

Caractérisation Spectroscopique et Analyse de la Structure Moléculaire

4-(3-Chlorophényl)benzonitrile: est utilisé dans des études spectroscopiques pour comprendre sa structure moléculaire et ses modes de vibration. La théorie de la fonctionnelle de la densité (DFT) est souvent appliquée pour étayer l'analyse expérimentale de ses modes de vibration. La carte du potentiel électrostatique moléculaire (MEP) dérivée de ces études indique les régions actives de la distribution de charge, ce qui est crucial pour comprendre la réactivité et l'interaction avec d'autres molécules .

Études Diélectriques

Les propriétés diélectriques de ce composé, telles que la constante diélectrique aux fréquences micro-ondes et optiques, le temps de relaxation et la constante diélectrique statique, sont d'intérêt en science des matériaux. Ces propriétés sont essentielles pour des applications en électronique et en photonique, où la manipulation des propriétés diélectriques à différentes fréquences est requise .

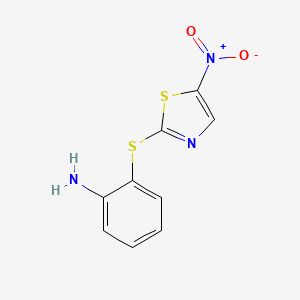

Activités Biologiques et Applications Pharmaceutiques

Dans l'industrie pharmaceutique, les dérivés de This compound sont explorés pour leurs activités biologiques. Par exemple, les dérivés ont été étudiés pour leur potentiel en tant qu'agents antibactériens, en particulier contre le SARM (Staphylococcus aureus résistant à la méthicilline), ce qui est une préoccupation majeure en raison de la résistance aux antibiotiques .

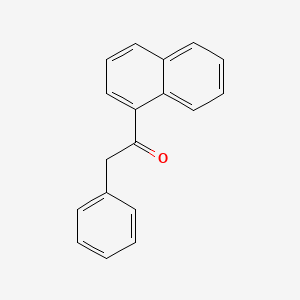

Recherche sur les Matériaux Optiques Non Linéaires

Les analogues structuraux de This compound sont des matériaux prometteurs pour les applications optiques non linéaires. Ils sont étudiés pour leur efficacité dans la génération de la deuxième harmonique, qui est un processus fondamental dans la technologie laser et le traitement du signal optique .

Synthèse Chimique et Catalyse

En tant que précurseur polyvalent, This compound est utilisé en synthèse chimique pour créer diverses molécules complexes. Sa réactivité est mise à profit dans les processus catalytiques pour faciliter la formation de nouvelles liaisons chimiques, conduisant à la synthèse de nouveaux composés ayant des applications potentielles dans différentes industries .

Études d'Impact Environnemental

L'impact environnemental de This compound et de ses dérivés est également un domaine d'étude. Les chercheurs évaluent sa bioaccumulation et ses effets sur la vie aquatique, dans le but de comprendre et d'atténuer les impacts négatifs potentiels résultant de son utilisation industrielle .

Recherche sur le Milieu Interstellaire

Il est intéressant de noter que des dérivés du benzonitrile ont été détectés dans l'espace, marquant la première fois qu'une molécule aromatique spécifique a été identifiée dans le milieu interstellaire. Cette découverte ouvre de nouvelles voies de recherche en astrochimie, où des composés comme This compound peuvent aider à comprendre la composition chimique de l'univers .

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, l-778123, is known to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in post-translational modification of proteins, which is essential for their function.

Mode of Action

For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s worth noting that benzonitrile derivatives have been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , indicating potential involvement in biochemical pathways related to these compounds.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as l-778123, suggest that absorption, distribution, metabolism, and excretion may be variable .

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it could induce changes in molecular structures or cellular processes .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMDPMKZISVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362690 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5728-39-2 | |

| Record name | 4-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)